Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate
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Overview
Description
Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate is a chemical compound with the molecular formula C6H6N2O3S3 and a molar mass of 250.32 g/mol . This compound is known for its unique structure, which includes a dithiazole ring, making it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to target mitochondria .
Mode of Action
It is suggested that similar compounds may inhibit oxidative stress-induced endothelial cell death .
Biochemical Pathways
Similar compounds have been shown to inhibit the production of superoxide anion-radical in mitochondria .
Pharmacokinetics
The molecular weight of the compound is 25032 , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to inhibit oxidative stress-induced endothelial cell death .
Preparation Methods
The synthesis of Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate typically involves the reaction of ethyl oxalyl chloride with 3-amino-1,2,4-dithiazole-5-thione under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the dithiazole ring, where nucleophiles such as amines or thiols replace one of the substituents on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing dithiazole rings.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Comparison with Similar Compounds
Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate can be compared with other dithiazole-containing compounds, such as:
2-Mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Amino-1,2,4-dithiazole-3-thione: Used in the synthesis of various pharmaceuticals.
2,5-Dimercapto-1,3,4-thiadiazole: Employed in the development of corrosion inhibitors.
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-oxo-2-[(5-sulfanylidene-1,2,4-dithiazol-3-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S3/c1-2-11-4(10)3(9)7-5-8-6(12)14-13-5/h2H2,1H3,(H,7,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREMUTNEVAXQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=S)SS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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